Cas no 2309448-36-8 (5-Azaspiro[3.5]nonane-8-carboxylic acid)
![5-Azaspiro[3.5]nonane-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2309448-36-8x500.png)
5-Azaspiro[3.5]nonane-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6505055
- 2309448-36-8
- 5-Azaspiro[3.5]nonane-8-carboxylic acid
-
- インチ: 1S/C9H15NO2/c11-8(12)7-2-5-10-9(6-7)3-1-4-9/h7,10H,1-6H2,(H,11,12)
- InChIKey: BTXJSHXGZWKDFQ-UHFFFAOYSA-N
- SMILES: C1C2(CC(C(O)=O)CCN2)CC1
計算された属性
- 精确分子量: 169.110278721g/mol
- 同位素质量: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.7
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 326.8±35.0 °C(Predicted)
- 酸度系数(pKa): 4.03±0.20(Predicted)
5-Azaspiro[3.5]nonane-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505055-0.25g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 0.25g |
$1156.0 | 2025-03-14 | |
Enamine | EN300-6505055-10.0g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 10.0g |
$5405.0 | 2025-03-14 | |
Enamine | EN300-6505055-0.05g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 0.05g |
$1056.0 | 2025-03-14 | |
Enamine | EN300-6505055-1.0g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 1.0g |
$1256.0 | 2025-03-14 | |
Enamine | EN300-6505055-5.0g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 5.0g |
$3645.0 | 2025-03-14 | |
Enamine | EN300-6505055-0.5g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 0.5g |
$1207.0 | 2025-03-14 | |
Enamine | EN300-6505055-0.1g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 0.1g |
$1106.0 | 2025-03-14 | |
Enamine | EN300-6505055-2.5g |
5-azaspiro[3.5]nonane-8-carboxylic acid |
2309448-36-8 | 95.0% | 2.5g |
$2464.0 | 2025-03-14 |
5-Azaspiro[3.5]nonane-8-carboxylic acid 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
5-Azaspiro[3.5]nonane-8-carboxylic acidに関する追加情報
Introduction to 5-Azaspiro[3.5]nonane-8-carboxylic acid (CAS No: 2309448-36-8)
5-Azaspiro[3.5]nonane-8-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2309448-36-8, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic amide derivative exhibits a unique structural framework, combining a spirocyclic core with an amide functionality, which makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 5-Azaspiro[3.5]nonane-8-carboxylic acid consists of a spirocyclic system featuring a nitrogen atom integrated into a nonane ring, with an amide group positioned at the 8-position. This configuration imparts distinct electronic and steric properties to the molecule, which can be leveraged to modulate biological targets effectively. The presence of the azaspiro scaffold suggests potential interactions with enzymes and receptors, making it an intriguing subject for medicinal chemists seeking novel pharmacophores.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. The nitrogen-containing spirocycle in 5-Azaspiro[3.5]nonane-8-carboxylic acid may serve as a key pharmacophoric element, enabling interactions with proteins and enzymes involved in various disease pathways. This has prompted researchers to investigate its potential as a lead compound for developing novel therapeutic agents.
One of the most compelling aspects of 5-Azaspiro[3.5]nonane-8-carboxylic acid is its structural versatility. The spirocyclic core allows for modifications at multiple positions, enabling the synthesis of analogues with tailored biological activities. For instance, functionalization of the amide group or the nitrogen atom could lead to derivatives with enhanced solubility, metabolic stability, or target specificity. Such modifications are crucial for optimizing drug candidates for clinical development.
Recent studies have highlighted the importance of spirocyclic compounds in addressing unmet medical needs. Researchers have demonstrated that these molecules can exhibit potent activity against a range of targets, including kinases, proteases, and ion channels. The unique structural features of 5-Azaspiro[3.5]nonane-8-carboxylic acid position it as a valuable scaffold for designing inhibitors or modulators of such targets. This has spurred investigations into its pharmacological profile and potential therapeutic applications.
The synthesis of 5-Azaspiro[3.5]nonane-8-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric transformations, have been employed to access this complex structure efficiently. These efforts have paved the way for large-scale production and further derivatization of the compound.
From a computational chemistry perspective, 5-Azaspiro[3.5]nonane-8-carboxylic acid has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into the binding modes and key interactions that contribute to its potency and selectivity. Such information is invaluable for guiding the design of next-generation derivatives with improved pharmacological properties.
The potential applications of 5-Azaspiro[3.5]nonane-8-carboxylic acid extend beyond traditional drug discovery. Its unique structural features make it an attractive candidate for use in materials science and biotechnology, where spirocyclic compounds are being explored for their role in developing advanced materials and biomimetic systems. This interdisciplinary approach underscores the versatility and broad utility of this compound.
In conclusion, 5-Azaspiro[3.5]nonane-8-carboxylic acid (CAS No: 2309448-36-8) represents a promising compound with significant potential in medicinal chemistry and beyond. Its unique structural features, combined with its observed biological activity, make it a valuable scaffold for developing novel therapeutic agents. Continued research into this compound is likely to yield further insights into its pharmacological properties and applications across various scientific domains.
2309448-36-8 (5-Azaspiro[3.5]nonane-8-carboxylic acid) Related Products
- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)
- 2228479-84-1(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)
- 2230253-82-2(PKI-166 (hydrochloride))
- 6425-32-7(3-morpholino-1,2-propanediol)
- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)
- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)
- 2137826-11-8(1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)
- 4103-10-0(4-Cyclooctene-1-carboxylic acid)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)




